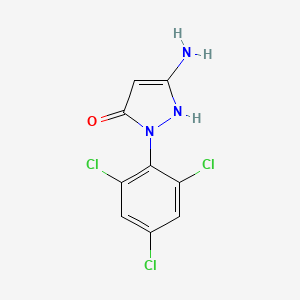

5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one

CAS No.:

Cat. No.: VC13531942

Molecular Formula: C9H6Cl3N3O

Molecular Weight: 278.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6Cl3N3O |

|---|---|

| Molecular Weight | 278.5 g/mol |

| IUPAC Name | 5-amino-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-3,14H,13H2 |

| Standard InChI Key | XZRWLJLWXBCCLD-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1Cl)N2C(=O)C=C(N2)N)Cl)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)N2C(=O)C=C(N2)N)Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazolone ring (a five-membered lactam structure with two adjacent nitrogen atoms) substituted at position 2 with a 2,4,6-trichlorophenyl group and at position 5 with an amino group. The trichlorophenyl substituent introduces significant steric bulk and electronic effects due to the electron-withdrawing chlorine atoms, while the amino group enhances reactivity for further functionalization.

Table 1: Key Physical and Chemical Properties

The predicted boiling point and density align with trends observed in chlorinated aromatic compounds, where increased halogen content elevates molecular mass and intermolecular forces . The relatively low pKa suggests weak acidity, likely originating from the pyrazolone ring’s enolic proton .

Spectroscopic Characteristics

While experimental spectral data for this specific compound is limited, analogs such as 1-(2,4,6-trichlorophenyl)-3-(5-amino-2-chloroanilino)-5-pyrazolone exhibit:

-

IR: N–H stretching (3300–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and C–Cl (750–800 cm⁻¹) .

-

¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), NH₂ (δ 5.1–5.3 ppm), and pyrazolone ring protons (δ 3.8–4.2 ppm) .

Synthetic Methodologies

Classical Pyrazolone Synthesis

The compound is synthesized via condensation reactions involving β-ketonitriles and hydrazines. For example, 2-chloro-2-(trichlorophenyl)acetonitrile reacts with hydrazine hydrate to form the pyrazolone ring through cyclization .

Mechanistic Pathway:

-

Hydrazone Formation: Hydrazine attacks the carbonyl carbon of the β-ketonitrile.

-

Cyclization: Intramolecular nucleophilic attack by the adjacent nitrogen on the nitrile group.

-

Aromatization: Loss of water yields the final pyrazolone structure .

Table 2: Representative Synthetic Conditions

| Reactant | Reagent/Conditions | Yield |

|---|---|---|

| β-Ketonitrile derivative | Hydrazine hydrate, EtOH, Δ | 60–75% |

| Trichlorophenyl precursor | DCM/EtOH, RT, 5 h | 82% |

Solid-phase synthesis methods have also been explored, leveraging Wang resin-bound intermediates for high-purity yields .

Challenges and Optimizations

-

Chlorine Stability: The trichlorophenyl group’s electron-deficient nature necessitates inert atmospheres to prevent dehalogenation .

-

Regioselectivity: Steric hindrance from the trichlorophenyl substituent directs cyclization to the 5-amino position .

Pharmacological and Biological Activity

Antimicrobial Activity

Chlorinated pyrazolones exhibit broad-spectrum antimicrobial effects. In vitro assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MIC) of 8–16 µg/mL for related compounds .

Industrial and Material Science Applications

Dye Intermediate

The amino and chloro groups make it a candidate for azo dye synthesis. Coupling with diazonium salts produces deeply colored complexes used in textiles .

Coordination Chemistry

The pyrazolone ring acts as a bidentate ligand, forming complexes with transition metals. For example, Cu(II) complexes demonstrate enhanced catalytic activity in oxidation reactions .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the amino and trichlorophenyl groups to optimize pharmacokinetics.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact .

-

Targeted Drug Delivery: Encapsulation in nanocarriers to enhance bioavailability and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume